3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride
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Description
“3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride” is a chemical compound with the CAS number 1423029-66-6 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C15H24Cl2N2O2 . This indicates that it contains 15 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 335.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Materials Science Applications
Compounds with structures similar to 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride have been explored for their potential in materials science, such as in the synthesis of polybenzoxazine precursors. Phloretic acid (a phenolic compound) is utilized to enhance the reactivity of molecules towards benzoxazine ring formation, offering an alternative to traditional phenol-based approaches and facilitating the development of bio-based materials with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Medicinal Chemistry and Drug Design
In medicinal chemistry, similar compounds have been involved in the synthesis of new molecules with potential therapeutic applications. For instance, the design and synthesis of hydrophilic aliphatic polyesters through ring-opening polymerization of functional cyclic esters highlight the role of such compounds in developing biodegradable polymers for medical use (Trollsås et al., 2000).
Bioconjugation Techniques
In bioconjugation, compounds structurally related to this compound are used to study the mechanism of amide bond formation in aqueous media, which is crucial for conjugating various biomolecules. This research aids in understanding the conditions under which carbodiimide-mediated amide formations are most efficient, impacting the development of bioconjugation methods for drug delivery and biomaterials fabrication (Nakajima & Ikada, 1995).
Properties
IUPAC Name |
3-[benzyl-[2-(cyclopropylamino)ethyl]amino]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c18-15(19)8-10-17(11-9-16-14-6-7-14)12-13-4-2-1-3-5-13;;/h1-5,14,16H,6-12H2,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGVWDRULNKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN(CCC(=O)O)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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